molecular formula C19H18N2O4 B5174659 (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

Cat. No.: B5174659
M. Wt: 338.4 g/mol
InChI Key: SKRLZYOSNSSFMN-DHDCSXOGSA-N
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Description

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core with a 3,4-dimethylphenyl group and a 4-hydroxy-3-methoxyphenylmethylidene substituent, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3,4-dimethylbenzaldehyde with 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. This reaction is followed by cyclization with hydrazine derivatives under controlled temperature and pH conditions to form the pyrazolidine-3,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-inflammatory and antioxidant responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11-4-6-14(8-12(11)2)21-19(24)15(18(23)20-21)9-13-5-7-16(22)17(10-13)25-3/h4-10,22H,1-3H3,(H,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRLZYOSNSSFMN-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)OC)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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